molecular formula C4H6N2O2 B1670405 Ethyl diazoacetate CAS No. 623-73-4

Ethyl diazoacetate

Cat. No.: B1670405
CAS No.: 623-73-4
M. Wt: 114.1 g/mol
InChI Key: YVPJCJLMRRTDMQ-UHFFFAOYSA-N
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Description

Ethyl diazoacetate (N=N=CHC(O)OC2H5) is a diazo compound and a reagent in organic chemistry . It was discovered by Theodor Curtius in 1883 . The compound can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water . As a carbene precursor, it is used in the cyclopropanation of alkenes .


Synthesis Analysis

This compound is prepared in a biphasic mixture comprising an aqueous solution of glycine ethyl ester, sodium nitrite, and dichloromethane . The reaction optimization focuses on decreasing the residence time with the smallest amount of sodium nitrite possible . With these boundary conditions, a production yield of 20 g EDA per day was achieved using a microreactor with an internal volume of 100 μL .


Molecular Structure Analysis

The molecular formula of this compound is C4H6N2O2 . Its molecular weight is 114.1026 . The IUPAC Standard InChI is InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 .


Chemical Reactions Analysis

This compound is a versatile compound in organic chemistry. It is used in the Roskamp reaction, which describes the reaction between α-diazoesters (such as this compound) and aldehydes to form β-ketoesters . This reaction often utilizes various Lewis acids (such as BF3, SnCl2, and GeCl2) as catalysts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 114.1026 . It appears as a yellow oil . Its density is 1.085 g/cm3 . It has a melting point of -22 °C and a boiling point of 140 to 141 °C .

Scientific Research Applications

Synthesis and Industrial Application

  • Synthesis in Flow: EDA has been synthesized in a biphasic mixture, optimizing the reaction to decrease residence time and minimize sodium nitrite use. This method, using a microreactor, allows for safe, on-demand production of EDA, making it viable for industrial application due to its inherently safe nature (Delville, van Hest, & Rutjes, 2013).

Stability and Safety

  • Thermal Stability: The thermal stability of EDA is a concern in industrial applications due to its high reactivity and instability. Studies have utilized accelerating rate and differential scanning calorimetry to understand EDA's stability, which is crucial for its safe handling as an industrial reagent (Clark et al., 2002).
  • Detonation Properties: Investigations into the detonation properties of EDA show that it does not exhibit such properties, reducing concerns regarding its use as an industrial intermediate (Clark et al., 2002).

Reaction and Process Development

  • Reaction Calorimetry: Studies have demonstrated that with proper engineering design, in situ preparation and use of EDA solutions can be safely scaled up for production without significant risk. This involves using reaction calorimetry for process development, pilot plant campaigns, and full-scale reactor design (Clark et al., 2002).

Chemical Reactions and Synthesis

  • Versatility in Organic Reactions: EDA is widely used for synthesizing cyclopropanes, cyclopropenes, triazoles, pyrazolines, and for cycloaddition reactions. It's a first-choice reagent for many organic chemists due to its application in continuous flow methods and olefinations of aldehydes (Aquino, Silva-Jr, & Ferreira, 2023).
  • Lewis Acid Induced Decomposition: A mechanistic study on Lewis acid induced decomposition of EDA has been carried out, providing insights into the mechanistic aspects of the reaction and factors influencing product distribution. Thisstudy sheds light on how reaction environment, Lewis acid characteristics, and solvent properties affect the reaction's outcome (Gioiello et al., 2011).7. Nucleophilic Base Catalysis: EDA can function as a nucleophile under base catalysis. A continuous flow protocol has been developed to handle the highly reactive and rapidly decomposing ethyl lithiodiazoacetate, a derivative of EDA. This method allows the efficient production of tertiary diazoalcohols (Müller et al., 2016).

Microfluidic Systems and Hazardous Reagent Handling

  • Microfluidic System Integration: EDA's hazardous nature has led to the development of integrated microfluidic systems for its safe handling. These systems facilitate multiple reactions and separations, employing techniques like droplet technology for liquid–liquid/gas–liquid separation, and capillary microreactors for cascade reactions (Maurya, Min, & Kim, 2014).

Catalytic and Synthetic Transformations

  • Catalytic Asymmetric Reactions: EDA has been used in catalytic asymmetric aldol-type reactions with aldehydes, resulting in beta-hydroxy alpha-diazo carbonyl compounds. This showcases EDA's role in enantioselective synthesis (Yao & Wang, 2003).
  • Functionalization of Esters: EDA reacts with esters in the presence of silver catalysts to produce α‐(acyloxy)acetates. This novel carbene-transfer reaction suggests the formation of zwitterionic intermediates and expands EDA's utility in organic synthesis (Gava et al., 2014).

Mechanism of Action

Ethyl diazoacetate (EDA) is a diazo compound and a reagent in organic chemistry . It was discovered by Theodor Curtius in 1883 . The compound can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water .

Target of Action

As a carbene precursor, EDA primarily targets alkenes . It is used in the cyclopropanation of alkenes , which involves the addition of a carbene or carbenoid to a double bond to form a cyclopropane .

Mode of Action

EDA interacts with its targets (alkenes) through a process known as cyclopropanation . In this reaction, the diazo compound decomposes to generate a carbene, which then adds to the double bond of the alkene to form a cyclopropane .

Biochemical Pathways

The primary biochemical pathway affected by EDA is the cyclopropanation of alkenes . This reaction results in the formation of cyclopropane rings, which are prevalent in many biologically active natural products .

Pharmacokinetics

It’s worth noting that eda is synthesized in a biphasic system of dichloromethane and an aqueous sodium acetate buffer . Dichloromethane is chosen as the organic phase to dissolve the water-insoluble EDA .

Result of Action

The molecular effect of EDA’s action is the formation of cyclopropane rings . These rings are found in many natural products and pharmaceuticals, contributing to their biological activity .

Action Environment

The action of EDA can be influenced by environmental factors such as temperature and pressure . For instance, the back pressure of the flow system used in the synthesis of EDA was set to 40 psi . Additionally, the reaction is carried out in a specific environment that allows for the safe handling of this hazardous compound .

Safety and Hazards

Ethyl diazoacetate is a flammable liquid and vapor . Heating may cause a fire . It is harmful if swallowed and is suspected of causing cancer . It is advised to use personal protective equipment as required . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

The use of porphyrin-based catalysts in the decomposition of diazo compounds is an interesting research area with potential future directions and perspectives . Diazo compounds are versatile synthetic intermediates that can undergo various transformations, and their controlled decomposition is a crucial step in many organic synthesis processes .

Properties

IUPAC Name

ethyl 2-diazoacetate
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InChI

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YVPJCJLMRRTDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=[N+]=[N-]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2O2
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Related CAS

492994-20-4
Record name Acetic acid, 2-diazo-, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID10878732
Record name Diazoacetic Ester
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Molecular Weight

114.10 g/mol
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Physical Description

Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Diazoacetic ester
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CAS No.

623-73-4
Record name Ethyl diazoacetate
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Record name Diazoacetic ester
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Record name Ethyl diazoacetate
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Record name Ethyl diazoacetate
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 2-butyn (9.50 g, 176 mmol) was cooled to 0° C. and Rh2(OAc)4 (195 mg) was added. To the resulting suspension was added slowly over a period of 4.5 hours ethyl diazoacetate (8.02 g, 70 mmol). The mixture was stirred for 30 minutes and pentane (30 mL) was added. The solids were removed by filtration over Celite and the filtrate was concentrated in vacuo to afford ethyl 2,3-dimethylcycloprop-2-enecarboxylate (below) as a mixture with ethyl diazoacetate.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
8.02 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl diazoacetate?

A1: this compound has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits a characteristic strong absorption band in the UV-Vis spectrum due to the diazo group. In the IR spectrum, a strong absorption band around 2100 cm−1 is indicative of the diazo functional group.

Q3: How does this compound participate in cyclopropanation reactions?

A3: this compound acts as a carbene precursor in cyclopropanation reactions. In the presence of suitable catalysts, such as transition metal complexes (e.g., rhodium, copper, gold) [, , , , ], EDA undergoes dinitrogen extrusion to generate a reactive metal-carbene intermediate. This electrophilic carbene then reacts with alkenes to form cyclopropanes.

Q4: Can this compound be used for other reactions besides cyclopropanation?

A4: Yes, EDA is a versatile reagent used in various reactions, including:

  • Insertion Reactions: It can insert into C–H bonds of alkanes [, ], aldehydes [, ], and even the relatively unreactive methane in supercritical carbon dioxide [].
  • Aziridination Reactions: EDA reacts with imines in the presence of catalysts like iridium complexes [] or tin(IV) chloride [] to yield aziridines.
  • Olefination Reactions: Iron(II) porphyrin complexes catalyze the olefination of carbonyl compounds using EDA [, ].

Q5: What factors influence the selectivity of reactions involving this compound?

A5: Reaction selectivity, such as diastereoselectivity in cyclopropanation, can be influenced by various factors, including:

  • Catalyst Structure: The choice of the metal center and ligands in the catalyst significantly impacts selectivity [, , ].
  • Substrate Structure: The steric and electronic properties of the alkene or imine substrate play a role in determining selectivity [].
  • Reaction Conditions: Factors like solvent, temperature, and pressure can also influence the reaction outcome [, ].

Q6: Are there any challenges associated with using this compound in synthesis?

A6: Yes, some challenges exist, including:

  • Safety Concerns: EDA is potentially explosive, requiring careful handling and specialized techniques for safe synthesis and use [].
  • Side Reactions: Carbene dimerization to form fumarates and maleates is a common side reaction, particularly at higher EDA/catalyst ratios [, ].
  • Selectivity Control: Achieving high levels of chemo-, regio-, and stereoselectivity can be challenging and often requires careful optimization of the reaction conditions and catalyst design [, ].

Q7: Have computational methods been used to study reactions involving this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to study the mechanism of nickel-mediated diazo carbonylation using diazomethane and this compound as substrates []. These calculations helped elucidate the free energy profile of elementary steps involved in the reaction, including diazo coordination, dinitrogen extrusion, carbene CO coupling, CO coordination, and ketene elimination.

Q8: How stable is this compound under various conditions?

A8: EDA is relatively unstable and can decompose violently upon heating or shock. It is crucial to handle this reagent with caution and store it properly at low temperatures under inert conditions to prevent hazardous decomposition.

Q9: Are there specific safety precautions for handling this compound?

A9: Yes, due to its potentially explosive nature, EDA should be handled with extreme care:

    Q10: Are there any alternatives to this compound in organic synthesis?

    A10: Yes, several alternatives to EDA exist, each with pros and cons. Some examples include:

    • Other Diazo Compounds: Other diazo compounds like diazomethane, tert-butyl diazoacetate, and diazomalonates can be used, offering different reactivity and selectivity profiles [, , ].
    • In Situ Generation: Diazo compounds can be generated in situ from less hazardous precursors like tosylhydrazone salts, providing a safer alternative for certain reactions [].
    • Alternative Reagents: Depending on the desired transformation, alternative reagents like sulfur ylides or Simmons-Smith reagents can be considered for cyclopropanation [].

    Q11: What are some essential resources for conducting research with this compound?

    A11:

    • Analytical Techniques: Techniques such as gas chromatography (GC) [], nuclear magnetic resonance (NMR) spectroscopy [, ], and X-ray crystallography [] are vital for characterizing reaction products and intermediates.

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